molecular formula C22H26N2O3S B2492817 4-(((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1396880-02-6

4-(((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No.: B2492817
CAS No.: 1396880-02-6
M. Wt: 398.52
InChI Key: VWHIIZCEVRIIQW-UHFFFAOYSA-N
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Description

4-(((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic compound that features a piperidine ring, a benzonitrile group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure efficiency and consistency. The use of organoboron reagents, which are stable and environmentally benign, is a key aspect of this process .

Chemical Reactions Analysis

Types of Reactions

4-(((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized sulfonyl derivatives.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group, in particular, enhances its potential as a pharmacophore .

Properties

IUPAC Name

4-[[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-18-3-2-4-22(13-18)17-28(25,26)24-11-9-21(10-12-24)16-27-15-20-7-5-19(14-23)6-8-20/h2-8,13,21H,9-12,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHIIZCEVRIIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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